molecular formula C14H17N3O2 B4939833 3-ETHYL-5-METHYL-N-[1-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-5-METHYL-N-[1-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4939833
M. Wt: 259.30 g/mol
InChI Key: CRWGXCDEZOGFSW-UHFFFAOYSA-N
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Description

3-ETHYL-5-METHYL-N-[1-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a pyridine moiety, and various functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-METHYL-N-[1-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety and other functional groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the oxazole ring through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the pyridine moiety via nucleophilic substitution reactions.

    Amidation Reactions: Formation of the carboxamide group through amidation of carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-METHYL-N-[1-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce more saturated oxazole derivatives.

Scientific Research Applications

3-ETHYL-5-METHYL-N-[1-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ETHYL-5-METHYL-N-[1-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-ETHYL-5-METHYL-N-[1-(PYRIDIN-4-YL)ETHYL]-OXAZOLE-4-CARBOXAMIDE: A closely related compound with similar structural features.

    5-METHYL-N-[1-(PYRIDIN-4-YL)ETHYL]-OXAZOLE-4-CARBOXAMIDE: Another similar compound with slight variations in the functional groups.

Uniqueness

3-ETHYL-5-METHYL-N-[1-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-ethyl-5-methyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-12-13(10(3)19-17-12)14(18)16-9(2)11-5-7-15-8-6-11/h5-9H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWGXCDEZOGFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC(C)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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